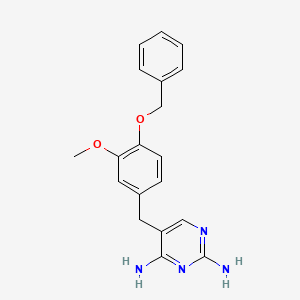

2,4-Pyrimidinediamine, 5-((3-methoxy-4-(phenylmethoxy)phenyl)methyl)-

Description

Chemical Structure and Properties 2,4-Pyrimidinediamine, 5-((3-methoxy-4-(phenylmethoxy)phenyl)methyl)- (CAS: 83158-06-9, ) is a pyrimidine derivative featuring a 2,4-diaminopyrimidine core substituted at position 5 with a benzyl group containing a 3-methoxy-4-(phenylmethoxy)phenyl moiety. Its molecular formula is C₃₂H₂₈N₄O₃ (), with a molecular weight of 366.42 g/mol. The compound exhibits moderate lipophilicity due to the methoxy and benzyloxy substituents, which influence its solubility and bioavailability.

Nucleophilic substitution reactions to introduce the diamino groups.

Suzuki-Miyaura coupling or similar methods to attach the substituted benzyl group.

The presence of electron-donating methoxy and phenylmethoxy groups may enhance stability during synthesis .

Properties

IUPAC Name |

5-[(3-methoxy-4-phenylmethoxyphenyl)methyl]pyrimidine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c1-24-17-10-14(9-15-11-22-19(21)23-18(15)20)7-8-16(17)25-12-13-5-3-2-4-6-13/h2-8,10-11H,9,12H2,1H3,(H4,20,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRZXDTYOZAQOGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC2=CN=C(N=C2N)N)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70232194 | |

| Record name | 2,4-Pyrimidinediamine, 5-((3-methoxy-4-(phenylmethoxy)phenyl)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70232194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83158-06-9 | |

| Record name | 2,4-Pyrimidinediamine, 5-((3-methoxy-4-(phenylmethoxy)phenyl)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083158069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Pyrimidinediamine, 5-((3-methoxy-4-(phenylmethoxy)phenyl)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70232194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Key Intermediates

- 2,4-Dichloropyrimidine or 2,4-dichloro-5-bromopyrimidine : Common pyrimidine precursors for substitution reactions.

- 3-Methoxy-4-(phenylmethoxy)benzyl halides or equivalents : Used to introduce the benzyl substituent.

- Amination reagents : To install amino groups at positions 2 and 4.

Stepwise Synthetic Route

A representative synthetic route based on literature and patent precedents is as follows:

Alternative Synthetic Approaches

- Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) can be employed to couple pyrimidine halides with benzyl boronic acids or amines, offering milder conditions and better selectivity.

- Reductive amination strategies may be used to install the benzyl substituent if aldehyde precursors are available.

Research Findings and Optimization

- The choice of base (e.g., potassium carbonate, N,N-diisopropylethylamine) and solvent (DMF, acetonitrile) significantly affects the yield and purity of the benzylation step.

- Temperature control (typically 60-85 °C) is critical to avoid side reactions such as over-alkylation or decomposition.

- Use of protecting groups on phenolic hydroxyls (e.g., benzyl ethers) stabilizes the substituents during the reaction sequence.

- Purification by silica gel chromatography is standard, with elution solvents optimized for polarity to separate closely related impurities.

Data Table Summarizing Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Pyrimidine precursor | 2,4-Dichloropyrimidine or 2,4-dichloro-5-bromopyrimidine | Commercially available |

| Amination reagent | Ammonia or primary amine | For 2,4-diamino substitution |

| Benzylation reagent | 3-Methoxy-4-(phenylmethoxy)benzyl bromide/chloride | Prepared or purchased |

| Base | K2CO3, N,N-diisopropylethylamine | Facilitates nucleophilic substitution |

| Solvent | DMF, MeCN | Polar aprotic solvents preferred |

| Temperature | 60-85 °C | Controlled heating for optimal yield |

| Reaction time | 6-12 hours | Monitored by TLC |

| Purification | Silica gel chromatography | Elution with gradient solvents |

| Yield | 60-85% overall | Dependent on step and conditions |

Chemical Reactions Analysis

Potential Chemical Reactions

Given the structure of 2,4-Pyrimidinediamine, 5-((3-methoxy-4-(phenylmethoxy)phenyl)methyl)- , several types of chemical reactions can be anticipated:

-

Nucleophilic Substitution Reactions : The amino groups in pyrimidine derivatives can act as nucleophiles, potentially reacting with electrophiles like alkyl halides or acyl chlorides .

-

Acylation Reactions : The amino groups can react with acyl chlorides or anhydrides to form amides, introducing acyl groups .

-

Condensation Reactions : These reactions involve the amino groups reacting with carbonyl compounds to form imines or Schiff bases .

-

Metal Complex Formation : The amino groups can coordinate with metal ions, forming metal complexes .

Reaction Mechanisms and Conditions

While specific reaction mechanisms for 2,4-Pyrimidinediamine, 5-((3-methoxy-4-(phenylmethoxy)phenyl)methyl)- are not detailed, general conditions for similar reactions can be applied:

-

Solvents : Common solvents include dichloromethane, acetone, or DMF, depending on the reaction type.

-

Catalysts : Catalysts like triethylamine or DABCO may be used to facilitate reactions .

-

Temperature : Reactions often occur at room temperature or elevated temperatures up to 90°C .

Analytical Techniques

To analyze the chemical reactions and products of 2,4-Pyrimidinediamine, 5-((3-methoxy-4-(phenylmethoxy)phenyl)methyl)- , various analytical techniques can be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR and 13C NMR are crucial for determining the structure of reaction products .

-

High-Resolution Mass Spectrometry (HRMS) : Used to confirm the molecular weight and structure of compounds .

-

Single-Crystal X-Ray Diffraction : For determining the crystal structure of solid products .

Data Tables

Given the lack of specific data on 2,4-Pyrimidinediamine, 5-((3-methoxy-4-(phenylmethoxy)phenyl)methyl)- , we can create a hypothetical table based on potential reactions and analytical techniques:

| Reaction Type | Reagents | Conditions | Analytical Techniques |

|---|---|---|---|

| Nucleophilic Substitution | Alkyl Halide, Base | Room Temperature, Dichloromethane | NMR, HRMS |

| Acylation | Acyl Chloride, Base | Elevated Temperature, DMF | NMR, HRMS |

| Condensation | Carbonyl Compound, Acid Catalyst | Room Temperature, Acetone | NMR, HRMS |

| Metal Complex Formation | Metal Ion, Solvent | Room Temperature, Water | NMR, HRMS |

Scientific Research Applications

Pharmaceutical Applications

-

Anticancer Activity :

- Research indicates that derivatives of pyrimidinediamines can inhibit anaplastic lymphoma kinase (ALK), a target in various cancers such as anaplastic large cell lymphoma (ALCL) and non-small cell lung cancer (NSCLC) . The specific compound has shown promise in preclinical studies for its ability to hinder tumor growth by targeting ALK pathways.

-

Anti-inflammatory Properties :

- The compound's anti-inflammatory potential is being explored, particularly in conditions where inflammation plays a critical role, such as rheumatoid arthritis and other autoimmune disorders. The inhibition of specific kinases involved in inflammatory pathways could be a mechanism through which this compound exerts its effects .

- Neurological Disorders :

Case Studies and Research Findings

A review of the literature reveals several notable studies:

- Study on Neoplastic Diseases : A patent describes the use of 2,4-pyrimidinediamines in treating neoplastic diseases by inhibiting ALK activity. This approach has been validated through various assays demonstrating reduced cell viability in cancer cell lines .

- Inflammatory Response Modulation : In vitro studies have shown that compounds similar to 2,4-pyrimidinediamine can significantly reduce pro-inflammatory cytokine production in immune cells, suggesting potential therapeutic applications in chronic inflammatory conditions .

- Neuroprotection Studies : Animal models have indicated that treatment with pyrimidinediamines can reduce markers of neuroinflammation and improve cognitive function following injury or disease states .

Mechanism of Action

The mechanism of action of 2,4-Pyrimidinediamine, 5-((3-methoxy-4-(phenylmethoxy)phenyl)methyl)- involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number |

|---|---|---|---|---|

| Target Compound | C₂₀H₂₂N₄O₃ | 366.42 | 3-Methoxy-4-(phenylmethoxy)benzyl at C5 | 83158-06-9 |

| 5-(4-Methoxybenzyl)-2,4-pyrimidinediamine | C₁₂H₁₄N₄O | 230.27 | 4-Methoxybenzyl at C5 | 20285-70-5 |

| Pyrimethamine (Antimalarial Drug) | C₁₂H₁₃ClN₄ | 248.71 | 4-Chlorophenyl and ethyl groups at C5 and C6 | 58-14-0 |

| 5-(3,4-Bis(hexyloxy)phenyl)methyl analog | C₂₀H₃₀N₄O₂ | 394.49 | 3,4-Bis(hexyloxy)benzyl at C5 | 650606-36-3 |

Key Differences:

This may enhance binding to hydrophobic enzyme pockets . Pyrimethamine () lacks a benzyl group but includes a 4-chlorophenyl and ethyl group, optimizing it for dihydrofolate reductase (DHFR) inhibition.

Pharmacokinetic Implications: The phenylmethoxy group in the target compound increases molecular weight (366.42 vs. Analogs with alkoxy chains (e.g., 3,4-bis(hexyloxy) in CAS 650606-36-3, ) exhibit higher lipophilicity, favoring membrane permeability but risking metabolic instability.

Biological Activity Trends :

- Pyrimethamine’s chlorophenyl group is critical for antimalarial activity (), while the target compound’s phenylmethoxy moiety may align with kinase or protease inhibition, as seen in related pyrimidine drugs ().

- Thioxo-substituted pyrimidines () show anti-inflammatory activity, suggesting that the target’s substituents could be tailored for similar applications.

Table 2: Functional Group Impact on Activity

Key Insights:

- The target compound’s dual methoxy and phenylmethoxy groups may synergize to enhance binding to kinases or receptors, as seen in GW2580 ().

- Structural analogs with long alkoxy chains (e.g., hexyloxy, ) demonstrate that bulkier substituents improve lipid solubility but may complicate synthetic scalability.

Biological Activity

2,4-Pyrimidinediamine, 5-((3-methoxy-4-(phenylmethoxy)phenyl)methyl)- is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and possible therapeutic applications.

Chemical Structure and Properties

The molecular formula for 2,4-Pyrimidinediamine, 5-((3-methoxy-4-(phenylmethoxy)phenyl)methyl)- is . The compound features a pyrimidine core substituted with a methoxy-phenyl moiety, which may influence its biological activities.

Biological Activities

1. Antiinflammatory Effects

Research indicates that derivatives of pyrimidinediamines exhibit anti-inflammatory properties. A study showed that aminomethyl derivatives of similar compounds demonstrated higher anti-inflammatory activity compared to their parent compounds. Notably, some derivatives outperformed diclofenac sodium, a common anti-inflammatory medication .

2. Anticancer Potential

Pyrimidine derivatives have been explored for their anticancer activities. Compounds containing a pyrimidine structure have been shown to inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. A significant mechanism involves the inhibition of microtubule assembly, leading to apoptosis in cancer cells .

3. Mechanisms of Action

The mechanisms through which 2,4-Pyrimidinediamine exerts its biological effects include:

- Inhibition of IgE and IgG receptor signaling: This pathway is crucial in allergic responses and inflammation .

- Microtubule destabilization: This action is particularly relevant in cancer therapy as it disrupts the mitotic spindle formation necessary for cell division .

Case Studies

Several studies have investigated the biological activities of related compounds:

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications to the pyrimidine core can significantly enhance biological activity. For instance, substituents like methoxy or phenyl groups can improve solubility and interaction with biological targets, thereby increasing efficacy against inflammation and cancer .

Q & A

Q. What synthetic methodologies are reported for 2,4-pyrimidinediamine derivatives, and how can they be adapted for this compound?

Answer: The synthesis of pyrimidinediamine derivatives typically involves condensation reactions between substituted benzaldehydes and thiourea or guanidine derivatives under basic conditions. For example, describes a method using benzylidene acetone and thiourea in methanol with sodium methoxide, refluxed for 8 hours to yield pyrimidine derivatives . Adapting this for the target compound would require substituting the benzylidene precursor with 3-methoxy-4-(phenylmethoxy)benzaldehyde. Key steps include optimizing reaction time, temperature, and stoichiometry of substituents to ensure regioselective formation of the pyrimidine core.

Q. How is the structural conformation of pyrimidinediamine derivatives validated experimentally?

Answer: X-ray crystallography is the gold standard for determining molecular conformation. and detail how puckering analysis (Cremer-Pople parameters) and dihedral angles between aromatic rings and the pyrimidine core are calculated to define spatial arrangements . For example, the tetrahydropyrimidine ring in related compounds adopts an envelope (E) conformation with deviations of 1.01 Å from planarity . Nuclear Magnetic Resonance (NMR) spectroscopy, particularly H-H NOESY, can also validate proximity of substituents in solution.

Q. What intermolecular interactions stabilize the crystal packing of this compound?

Answer: Hydrogen bonding (N–H⋯O, N–H⋯S) and weak C–H⋯π interactions dominate crystal stabilization. reports undulating sheets formed via N–H⋯O bonds (descriptor C11(6)R22(8)) and C–H⋯π interactions between methyl groups and aromatic rings . Such interactions are critical for predicting solubility and crystallinity in drug formulation.

Advanced Research Questions

Q. How does the substitution pattern (e.g., methoxy vs. phenylmethoxy groups) influence biological activity in pyrimidinediamine analogs?

Answer: Structure-Activity Relationship (SAR) studies indicate that electron-donating groups (e.g., methoxy) enhance binding to targets like kinase enzymes by modulating electron density in the pyrimidine ring. notes that pyrimidine derivatives with 4-methoxybenzyl substituents exhibit anticonvulsant and antimicrobial activity . Computational docking studies (e.g., AutoDock Vina) can quantify binding affinities to receptors like cFMS kinase (referenced in ) and guide substituent optimization .

Q. What experimental strategies resolve contradictions in reported synthetic yields or purity data?

Answer: Reproducibility issues often arise from variations in reagent quality or reaction conditions. For example, reports an 82% yield using sodium methoxide catalysis, but scaling up may require inert atmospheres or controlled humidity . High-Performance Liquid Chromatography (HPLC) with UV/Vis detection (as in ) ensures purity >95%, while Mass Spectrometry (HRMS) validates molecular integrity .

Q. How can crystallization conditions be optimized to obtain high-quality single crystals for X-ray diffraction?

Answer: Slow evaporation from polar aprotic solvents (e.g., DMF or DMSO) at 4°C is recommended. successfully grew crystals using methanol, but adding co-solvents like ethyl acetate can reduce nucleation rates . Dynamic Light Scattering (DLS) monitors particle size distribution during crystallization, and Differential Scanning Calorimetry (DSC) identifies polymorphic transitions.

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.